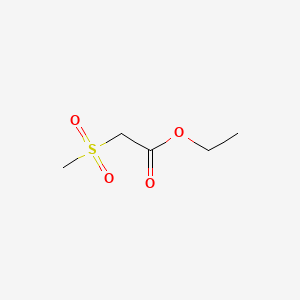

Ethyl methanesulfonylacetate

Description

Historical Context and Early Studies of Sulfonylacetates

The scientific journey of compounds like ethyl methanesulfonylacetate is deeply rooted in the broader history of organic chemistry. The 19th century saw a paradigm shift in chemical science, moving away from the theory of vitalism—the belief that organic compounds could only be produced by living organisms—following Friedrich Wöhler's laboratory synthesis of urea (B33335) in 1828. libretexts.org This breakthrough opened the floodgates to synthetic organic chemistry and spurred investigations into the reactivity of various functional groups.

The conceptual foundation for this compound lies with the study of "active methylene (B1212753) compounds." shivajicollege.ac.in Early work by chemists on molecules like ethyl acetoacetate (B1235776) and diethyl malonate in reactions such as the Claisen condensation demonstrated that a methylene group flanked by two electron-withdrawing groups exhibits enhanced acidity. shivajicollege.ac.in This acidity allows for the easy formation of a stabilized carbanion, a key reactive intermediate for building more complex carbon skeletons.

The specific introduction of the sulfonyl group into this framework is a more modern development. Sulfonyl-containing compounds gained prominence throughout the 20th century as their utility in synthesis and their presence in biologically active molecules became more apparent. eurjchem.com While comprehensive historical reviews on sulfonylacetates as a distinct class are not extensive, early synthetic work provides context. For instance, a 1974 publication in The Journal of Physical Chemistry noted the preparation of this compound by a method developed by Crossland and Servis. dss.go.th Furthermore, early applications of related α-sulfonyl esters in olefination reactions, which bear mechanistic similarities to the Horner-Wadsworth-Emmons reaction, highlighted the synthetic potential of this class of compounds. arkat-usa.org These studies established α-sulfonyl esters as versatile precursors for creating carbon-carbon double bonds, further cementing their role in the synthetic chemist's toolkit.

Significance in Modern Organic Synthesis and Medicinal Chemistry Research

The importance of this compound in contemporary research stems directly from its identity as an active methylene compound. The presence of the methanesulfonyl (CH₃SO₂−) and the ethyl ester (−COOCH₂CH₃) groups significantly increases the acidity of the intermediate methylene protons. This allows for deprotonation under relatively mild basic conditions to form a nucleophilic carbanion, which is the cornerstone of its synthetic utility.

In modern organic synthesis, this reactivity is harnessed for a variety of crucial transformations:

Carbon-Carbon Bond Formation: It serves as a versatile C₂-synthon in reactions like the Knoevenagel condensation and Michael additions. sci-hub.se These reactions are fundamental for constructing the carbon framework of complex target molecules.

Heterocycle Synthesis: A significant application is in the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals. For example, it has been used in the condensation reactions to produce coumarin (B35378) derivatives, a class of compounds with diverse pharmacological properties. nih.gov Research has also shown its utility in the synthesis of thiazolines. rsc.org

Versatile Intermediate: The sulfonyl group is not just an activating group; it is also an excellent leaving group in certain reactions, adding another layer of synthetic flexibility. This dual functionality allows for its use in a wide array of synthetic strategies beyond simple condensations, including palladium-catalyzed additions to dihydropyran systems. acs.org

In medicinal chemistry, this compound primarily serves as a strategic building block in the synthesis of potential drug candidates. The sulfonamide group, which can be formed from related sulfonyl compounds, is a well-known pharmacophore found in numerous approved drugs. eurjchem.com By incorporating the sulfonylacetate moiety, medicinal chemists can construct novel molecules for biological screening. A notable example is the synthesis of coumarin-3-sulfonamides, which have been investigated for their antitumor activity. nih.gov The ability to use this compound to readily build molecular complexity makes it a valuable tool in the early stages of drug discovery. nottingham.ac.ukmdpi.com

Scope and Objectives of Research on this compound

Current and future research involving this compound is focused on leveraging its established reactivity and exploring new applications. The primary objectives can be summarized as follows:

Development of Novel Synthetic Methodologies: A major goal is to expand the synthetic utility of this compound. This includes discovering new reaction conditions, catalyst systems, and reaction partners to create molecular structures that are otherwise difficult to access. Research into its use in transition-metal-catalyzed cross-coupling reactions is an example of this. acs.org

Synthesis of Biologically Active Molecules: The compound remains a key starting material for the synthesis of novel compounds for pharmacological evaluation. The objective is to design and create libraries of diverse molecules, particularly heterocycles, built from the this compound framework. sci-hub.senih.gov These libraries can then be screened against various biological targets to identify new leads for drug development in areas such as oncology and infectious diseases.

Application in Materials Science: While less explored than its role in organic synthesis, sulfone-containing molecules are being investigated for applications in materials science. Sulfones are known for their high thermal and chemical stability. Research into functionalized sulfone compounds as potential high-voltage electrolyte additives for batteries points to an emerging area where this compound or its derivatives could be relevant.

The overarching objective is to fully exploit the synthetic potential of this bifunctional reagent. By combining the classical reactivity of active methylene compounds with the unique properties of the sulfonyl group, researchers aim to develop efficient, selective, and innovative pathways for the construction of functional organic molecules for a wide range of applications.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-methylsulfonylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4S/c1-3-9-5(6)4-10(2,7)8/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCCWQCYBCZADCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196220 | |

| Record name | Ethyl (methylsulphonyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4455-15-6 | |

| Record name | Acetic acid, 2-(methylsulfonyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4455-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl methanesulfonylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004455156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4455-15-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (methylsulphonyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (methylsulphonyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL METHANESULFONYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/US8UT6HL7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization Strategies for Ethyl Methanesulfonylacetate

Classical Synthetic Routes to Ethyl Methanesulfonylacetate

The traditional methods for preparing this compound are well-established and widely utilized in laboratory and industrial settings. These routes are valued for their reliability and are based on fundamental organic reactions.

One of the most direct methods for the synthesis of this compound is the Fischer esterification of methanesulfonylacetic acid. evitachem.comfossee.in This reaction involves the treatment of methanesulfonylacetic acid with ethanol (B145695) in the presence of an acid catalyst. evitachem.com The hydroxyl group of the carboxylic acid is replaced by the alkoxy group from the ethanol, resulting in the formation of the ethyl ester and water. fossee.in

The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol reactant is often used. researchgate.net The choice of acid catalyst is crucial for the reaction's efficiency. While various strong acids can be employed, sulfuric acid is a common choice for this type of esterification. researchgate.net

Table 1: Reaction Parameters for a Typical Esterification

| Parameter | Value |

| Reactants | Methanesulfonylacetic acid, Ethanol |

| Catalyst | Sulfuric Acid |

| Product | This compound, Water |

| Reaction Type | Fischer Esterification |

This table outlines the typical components and conditions for the synthesis of this compound via Fischer esterification.

A specific and efficient method for the preparation of this compound was developed by Crossland and Servis. This procedure is noted for its high yield, reportedly reaching 95%. dss.go.th While the detailed step-by-step process of the original Crossland and Servis paper requires direct consultation for precise replication, its mention in the literature highlights its significance as a reliable synthetic route. dss.go.th Another preparative method involves the reaction of methanesulfonyl chloride with ethyl acetate (B1210297). chembk.com

Advanced Synthetic Approaches to this compound

While classical methods are robust, research into advanced synthetic approaches continues, aiming for improved efficiency, milder reaction conditions, and greater sustainability. These modern techniques often focus on novel catalytic systems or multi-component reactions to streamline the synthetic process. For instance, the use of mixed catalyst systems, such as silicotungstic acid and p-toluene sulfonic acid, has been shown to achieve high esterification rates with reduced environmental impact in analogous syntheses.

Synthesis of this compound Analogues and Derivatives

The reactivity of the active methylene (B1212753) group in this compound makes it a versatile precursor for the synthesis of a wide range of analogues and derivatives. sigmaaldrich.comguidechem.com These derivatives are often sought after for their potential applications in medicinal chemistry and materials science. nih.gov

The synthesis of these derivatives typically involves reactions that exploit the nucleophilic character of the carbanion generated from the active methylene group. For example, this compound can be used in the synthesis of various heterocyclic compounds. sigmaaldrich.com Specific examples of derivatives synthesized from this compound include:

3-methylamino-5-phenyl-2-thiophenecarboxylate sigmaaldrich.com

3-(methylsulfonyl)-2H-chromen-2-one sigmaaldrich.com

7-hydroxy-3-(methylsulfonyl)-2H-chromen-2-one sigmaaldrich.com

7-bromo-3-(methylsulfonyl)-2H-chromen-2-one sigmaaldrich.com

Furthermore, the core structure of this compound can be modified to create a diverse library of related compounds. For instance, the synthesis of acetamidosulfonamide derivatives has been explored for their antioxidant properties. nih.gov The development of photoacid generators for use in photoresist compositions has also utilized derivatives of methanesulfonylacetate. google.com The synthesis of various nitrogen-containing heterocycles, such as pyrazoles, N-aminopyridines, and triazoles, often involves precursors that are structurally related to this compound. longdom.orginduspublishers.com

Reactivity Profile and Mechanistic Investigations of Ethyl Methanesulfonylacetate

Nucleophilic Reactivity of the Active Methylene (B1212753) Group

The defining characteristic of ethyl methanesulfonylacetate is its active methylene group (-CH2-). The adjacent methanesulfonyl (-SO2CH3) and ethyl ester (-COOC2H5) groups are strongly electron-withdrawing. This inductive effect significantly increases the acidity of the methylene protons, making them susceptible to abstraction by a base. shivajicollege.ac.in The resulting carbanion is stabilized by resonance, with the negative charge delocalized over both the sulfonyl and carbonyl oxygen atoms. This stabilized carbanion is a potent nucleophile. shivajicollege.ac.insci-hub.se

Reactions with Strong Bases, e.g., Sodium Hydride

In the presence of a strong, non-nucleophilic base such as sodium hydride (NaH), this compound is readily deprotonated. The hydride ion abstracts a proton from the active methylene carbon to form the corresponding sodium salt (a resonance-stabilized carbanion) and hydrogen gas. This reaction is typically carried out in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The formation of this nucleophilic anion is the crucial first step for subsequent alkylation and acylation reactions. Other strong bases, like sodium ethoxide, can also be used to generate the enolate, similar to related active methylene compounds like ethyl acetoacetate (B1235776). shivajicollege.ac.in

Table 1: Deprotonation of this compound

| Reactant | Base | Solvent | Products |

| This compound | Sodium Hydride (NaH) | THF or DMF | Sodium this compound, Hydrogen (H₂) |

Alkylation Reactions

The carbanion generated from the deprotonation of this compound serves as an excellent nucleophile in SN2 reactions. It can readily react with various electrophiles, most notably alkyl halides, to form new carbon-carbon bonds at the α-position. libretexts.org This alkylation process is a cornerstone of synthetic strategies analogous to the malonic ester and acetoacetic ester syntheses. libretexts.org

The choice of the alkylating agent is critical for the success of the reaction. Primary alkyl halides and methyl halides are preferred as they are most susceptible to SN2 displacement. libretexts.org Secondary halides may give lower yields due to competing E2 elimination reactions, while tertiary halides are generally unreactive and lead predominantly to elimination. libretexts.org

Table 2: Representative Alkylation of this compound

| Substrate | Base | Alkylating Agent (R-X) | Product | Reaction Type |

| This compound | NaH | Iodomethane (CH₃I) | Ethyl 2-(methylsulfonyl)propanoate | SN2 |

| This compound | NaH | Benzyl Bromide (BnBr) | Ethyl 3-phenyl-2-(methylsulfonyl)propanoate | SN2 |

Transformations Involving the Ester Moiety

The ethyl ester functional group in this compound can undergo a variety of transformations characteristic of carboxylic acid derivatives. wikipedia.org

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, methanesulfonylacetic acid, and ethanol (B145695). numberanalytics.com This reaction can be catalyzed by either acid or base. Basic hydrolysis, also known as saponification, is typically irreversible due to the formation of the carboxylate salt.

Reduction: Treatment with strong reducing agents, such as lithium aluminum hydride (LiAlH₄), reduces the ester functionality to a primary alcohol, yielding 2-(methylsulfonyl)ethanol. numberanalytics.com

Transesterification: In the presence of an acid or base catalyst, reaction with a different alcohol (R'-OH) can replace the ethyl group, resulting in a new ester.

Reactions of the Sulfonyl Group

The methanesulfonyl group is generally robust and stable under many reaction conditions. chem-station.com Its primary role is to activate the adjacent methylene group. However, the sulfonyl group itself can participate in certain reactions.

Leaving Group: The methanesulfonylacetate moiety can act as a leaving group in specific contexts. For instance, in one study, the attempted purification of a complex ester by distillation resulted in the quantitative elimination of ethyl 2-(methanesulfonyl)acetate during a cyclization reaction. nih.gov

Nucleophilic Substitution: While the sulfonyl group itself is not typically displaced, its strong electron-withdrawing nature makes the entire sulfonylacetate anion a competent leaving group in substitution reactions. evitachem.com

Mechanistic Elucidation of Key Transformations

The reactivity of this compound is governed by well-established mechanistic principles of organic chemistry.

Alkylation Mechanism: The reaction proceeds via a two-step mechanism. First, a base abstracts an acidic α-proton from the methylene group, creating a resonance-stabilized enolate ion. This anion is a soft nucleophile. In the second step, this nucleophile attacks the electrophilic carbon of an alkyl halide in a classic SN2 fashion, displacing the halide and forming a new C-C bond. libretexts.org The stability of the intermediate carbanion, due to delocalization onto both the carbonyl and sulfonyl groups, is the driving force for the initial deprotonation.

Ester Hydrolysis Mechanism:

Base-Catalyzed (Saponification): This mechanism involves the nucleophilic acyl substitution of the ester. A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide anion as the leaving group and forming methanesulfonylacetic acid, which is subsequently deprotonated by the base to yield the carboxylate salt.

Acid-Catalyzed: Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, an ethanol molecule is eliminated, regenerating the acid catalyst and forming methanesulfonylacetic acid. chymist.com

Applications of Ethyl Methanesulfonylacetate in Complex Molecule Synthesis

Role as a Versatile C2 Synthon in Organic Transformations

In the strategic planning of organic synthesis, known as retrosynthetic analysis, molecules are conceptually broken down into smaller, logical fragments called synthons. libretexts.org Ethyl methanesulfonylacetate is an exemplary synthetic equivalent for a nucleophilic two-carbon (C2) synthon. libretexts.orglibretexts.org The active methylene (B1212753) group, once deprotonated by a suitable base, acts as a nucleophile, allowing the two-carbon –CH(SO₂CH₃)COOEt unit to be introduced into a target molecule through reactions like alkylation or addition to a carbonyl group. rsc.orgmasterorganicchemistry.com This capability makes it a reliable building block for elongating carbon chains by two carbons while simultaneously introducing valuable ester and sulfonyl functionalities that can be further modified. rsc.orgtamu.edu

Synthesis of Cyclohexyl Sulfone Derivatives

The synthesis of substituted cyclohexyl rings is a cornerstone of organic chemistry, and sulfone-containing cyclohexyl structures are important motifs in various functional molecules. While direct literature examples specifically detailing the use of this compound for this purpose are not prevalent in the searched sources, its chemical properties make it a highly plausible reactant for such syntheses through well-established reaction mechanisms like the Michael addition. libretexts.orgyoutube.comgoogle.com

In a typical strategy, the enolate of this compound can be added to an α,β-unsaturated cyclic ketone, such as 2-cyclohexen-1-one, in a conjugate addition reaction. youtube.comchemicalbusinessdirectory.com This reaction would form a new carbon-carbon bond at the β-position of the cyclohexenone ring, yielding a 1,5-dicarbonyl-type intermediate that incorporates the this compound backbone onto the cyclohexane (B81311) ring. Subsequent intramolecular reactions, such as an aldol (B89426) condensation, could then be employed to construct more complex, fused-ring systems or further substituted cyclohexyl sulfone derivatives. google.com The general principle of alkylating cyclic β-keto esters to produce 2-substituted cyclohexanones is a well-documented parallel to this proposed application. rsc.org

Incorporation into Heterocyclic Ring Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry, with a majority of FDA-approved drugs featuring such structures. rsc.orgnih.gov this compound and its analogs serve as key intermediates in the synthesis of complex, sulfonyl-bearing heterocycles. researchgate.netgoogle.comnih.gov

A notable application is found in the synthesis of intermediates for MAT2A inhibitors. In a patented synthetic route, a related compound, methyl 2-(methylsulfonyl)acetate, is reacted with a 2-chloro-substituted naphthyridinone. youtube.com In this nucleophilic substitution reaction, the carbanion generated from the sulfonylacetate displaces the chlorine atom on the heterocyclic ring. This directly incorporates the C2-sulfonylacetate framework into the complex pyridone-based heterocyclic system, forming a key bond in the construction of the final inhibitor molecule. youtube.com This type of reaction highlights the utility of sulfonylacetates in building the core structures of medicinally relevant fused-ring systems. google.com

Preparation of Pharmaceutical Intermediates and Lead Compounds

The structural motifs provided by this compound are present in numerous compounds under investigation for therapeutic use. Its ability to introduce a sulfonyl group—a feature known to improve metabolic stability and binding interactions—makes it a valuable starting material for pharmaceutical intermediates. libretexts.orggoogle.comthermofisher.com

Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 4455-15-6 | |

| Molecular Formula | C₅H₁₀O₄S | |

| Molecular Weight | 166.20 g/mol | |

| IUPAC Name | ethyl 2-methylsulfonylacetate | |

| Physical State | Not specified, but derivatives are often solids or oils. | researchgate.net |

| Key Functional Groups | Ethyl ester, Sulfonyl | |

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently overactive in various cancers, making PI3K inhibitors a major focus of oncology research. chemicalbusinessdirectory.comthermofisher.com Many of these inhibitors are heterocyclic compounds designed to fit into the ATP-binding pocket of the enzyme. The inclusion of a sulfonyl group is a common strategy in the design of these molecules. For instance, many potent PI3K inhibitors are based on pyrimidine, quinazoline, or triazine cores, often functionalized with morpholino and sulfonyl groups to enhance potency and selectivity. This compound serves as a readily available starting material for introducing the CH₂SO₂CH₃ fragment, which is integral to building the sulfonyl-containing side chains or heterocyclic cores required for these targeted therapies.

Methionine adenosyltransferase 2A (MAT2A) is a critical enzyme for the growth of certain cancers, particularly those with a specific gene deletion (MTAP). tamu.edu As a result, MAT2A inhibitors are a promising class of precision anticancer therapeutics. tamu.edu As detailed in a patent, an intermediate for a potent MAT2A inhibitor was synthesized by reacting methyl 2-(methylsulfonyl)acetate with 2-chloro-8-(4-chlorophenyl)-6-(2-methyl-2H-indazol-5-yl)-l,6-naphthyridin-7(6H)-one. youtube.com This reaction, conducted in the presence of cesium carbonate, directly attaches the methylsulfonylacetate group to the naphthyridinone core, demonstrating the compound's direct utility in constructing the final, complex drug candidate. youtube.com This highlights a clear and documented application of sulfonylacetates in the synthesis of advanced pharmaceutical intermediates. youtube.com

Sulfone and sulfonamide moieties are recognized as privileged structures in medicinal chemistry, particularly in the development of antiviral agents. libretexts.org These groups can form crucial hydrogen bonds with biological targets and improve the pharmacokinetic properties of a drug. libretexts.org Sulfone-containing compounds have been investigated as inhibitors of the HIV-1 virus, among others. This compound provides a direct route to introduce the methylsulfonyl functional group, which is a key component in some of these antiviral scaffolds. libretexts.orglibretexts.org For example, indolylarylsulfones are a class of potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), and the synthesis of such complex molecules often relies on building blocks that introduce sulfonyl groups. libretexts.org The use of methanesulfonyl acetate (B1210297) has been cited in patents for the preparation of antiviral compounds, underscoring its relevance in this therapeutic area. libretexts.org

Summary of Pharmaceutical Applications

| Target / Application | Role of this compound | Key Structural Feature | Source(s) |

|---|---|---|---|

| PI3K Inhibitors | Building block for heterocyclic precursors | Methylsulfonyl group | thermofisher.com |

| MAT2A Inhibitors | Direct reactant for key intermediate synthesis | Full C2-sulfonylacetate scaffold | youtube.com |

| Antiviral Agents | Source of the methylsulfonyl moiety | Methylsulfonyl group | libretexts.orglibretexts.org |

Utility in ATR Inhibitor Development

This compound serves as a key intermediate in the manufacturing of Ataxia Telangiectasia and Rad3-related (ATR) inhibitors. ontosight.ai ATR is a crucial protein kinase in the DNA Damage Response (DDR) pathway, a network that detects and signals the presence of DNA damage to coordinate repair. google.com In many cancer cells, other parts of the DDR pathway are already compromised, making the cells highly dependent on ATR for survival, a concept known as synthetic lethality. chemicalbook.com

ATR inhibitors function by blocking this critical pathway, which prevents the cancer cells from repairing their DNA. google.com This disruption leads to an accumulation of DNA damage, forcing the cells into a state of "replication catastrophe" and ultimately causing cell death. chembk.com This targeted approach makes ATR inhibitors a promising class of drugs in oncology. google.com this compound is utilized as a building block in the chemical synthesis of the complex molecular structures required for these targeted therapies. ontosight.ai Several selective small molecule ATR inhibitors, such as Elimusertib (BAY1895344), have been developed for clinical investigation in various cancers. chembk.com

Application in EGFR Inhibitor Synthesis

The synthesis of certain Epidermal Growth Factor Receptor (EGFR) inhibitors also employs this compound as a manufacturing intermediate. ontosight.ai The EGFR is a transmembrane protein that plays a vital role in regulating cell growth, proliferation, and differentiation. nih.gov In many types of cancer, the EGFR is overexpressed or mutated, leading to uncontrolled cell division and tumor growth. sigmaaldrich.com

EGFR inhibitors are a cornerstone of targeted cancer therapy, designed to block the signaling pathways that drive this proliferation. eresearchco.com They are classified into different generations, with later generations designed to overcome resistance mechanisms, such as the T790M mutation, that can develop in patients. nih.gov These inhibitors typically work by binding to the ATP site of the kinase domain, preventing its activation. nih.gov The specific chemical architecture of these inhibitors is critical for their efficacy and selectivity, and this compound provides a versatile starting material for constructing portions of these intricate molecules. ontosight.ai

Synthesis of other Pharmaceutical Scaffolds

Beyond its specific use in ATR and EGFR inhibitors, this compound is a versatile reagent for creating a variety of other pharmaceutical scaffolds. ontosight.ai Its utility stems from its nature as an active methylene compound, where the methylene group (CH₂) is positioned between two electron-withdrawing groups (a methylsulfonyl group and an ester group), making its protons acidic and easily removed by a base. This allows it to participate in a wide range of carbon-carbon bond-forming reactions.

Research has demonstrated its use in the synthesis of diverse heterocyclic structures that are prevalent in medicinal chemistry. Examples of scaffolds synthesized using this compound include:

Thiophene derivatives , such as 3-methylamino-5-phenyl-2-thiophenecarboxylate.

Chromenone (coumarin) derivatives , including 3-(methylsulfonyl)-2H-chromen-2-one and its substituted analogs like 7-hydroxy-3-(methylsulfonyl)-2H-chromen-2-one and 7-bromo-3-(methylsulfonyl)-2H-chromen-2-one.

Additionally, its role as a precursor extends to other classes of targeted therapies, including PI3K inhibitors and MAT2A inhibitors, as well as antiviral agents. ontosight.ai

| Pharmaceutical Scaffold/Intermediate | Application/Therapeutic Area | Source(s) |

| ATR Inhibitors | Oncology (DNA Damage Response) | ontosight.ai |

| EGFR Inhibitors | Oncology (Targeted Therapy) | ontosight.ai |

| PI3K Inhibitors | Oncology | ontosight.ai |

| MAT2A Inhibitors | Oncology | ontosight.ai |

| Antiviral Agents | Infectious Diseases | ontosight.ai |

| Thiophene Derivatives | Medicinal Chemistry Scaffolds | |

| Chromenone (Coumarin) Derivatives | Medicinal Chemistry Scaffolds |

Contribution to the Synthesis of Agrochemicals and Dyes

The applications of this compound extend beyond pharmaceuticals into the industrial synthesis of agrochemicals and dyes. eresearchco.com

In agricultural chemistry, it serves as an intermediate for the production of pesticides, such as herbicides. The sulfonyl group is a common feature in many biologically active compounds used for crop protection.

In the dye industry, this compound is valuable as an active methylene compound. eresearchco.com This chemical feature is fundamental to the synthesis of certain classes of dyes. The general principle involves a coupling reaction between a diazonium salt and a compound with an active methylene group. This reaction forms an azo compound (-N=N-), which is the defining chromophore (color-bearing part) of all azo dyes. While specific examples are proprietary, the use of this compound as a coupling component is a known synthetic strategy for producing dyes and pigments. ontosight.aieresearchco.com

Biological and Biomedical Research Involving Ethyl Methanesulfonylacetate and Its Analogues

Investigation of Enzymatic Inhibition Profiles

The core structure of sulfonylacetates is a valuable starting point for designing enzyme inhibitors. The methanesulfonyl group, in particular, can enhance binding to enzymatic pockets through hydrogen bonding.

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) peptides in the brain. nih.gov The γ-secretase enzyme is a key target in AD research because it is responsible for the final cleavage of the amyloid precursor protein (APP) to produce Aβ peptides of varying lengths. nih.govnih.gov Specifically, the production of the longer, more aggregation-prone Aβ42 peptide is strongly linked to the initiation of AD pathogenesis. nih.govescholarship.org

Initial therapeutic strategies focused on γ-secretase inhibitors (GSIs), which block the enzyme's activity. nih.gov However, clinical trials for many GSIs were halted due to significant side effects. nih.gov These adverse effects arise because γ-secretase also cleaves other essential protein substrates, most notably the Notch receptor, which is crucial for normal cell function. nih.gov Inhibition of Notch signaling can lead to serious complications, including skin cancer and a reduction in lymphocyte counts. nih.gov

| Characteristic | γ-Secretase Inhibitors (GSIs) | γ-Secretase Modulators (GSMs) |

|---|---|---|

| Mechanism of Action | Directly inhibits the catalytic activity of the enzyme. | Binds allosterically to the enzyme, altering its cleavage preference. escholarship.org |

| Effect on Aβ Peptides | Blocks production of all Aβ peptides. | Decreases Aβ42 and increases shorter, less toxic Aβ peptides (e.g., Aβ38, Aβ37). escholarship.org |

| Effect on Notch Signaling | Inhibits Notch processing, leading to toxicity. nih.govnih.gov | Does not significantly impair Notch processing, improving safety profile. nih.govescholarship.org |

| Therapeutic Potential | Limited by mechanism-based toxicity. nih.gov | Considered a promising approach for long-term AD therapy and prevention. escholarship.org |

Exploration of Antileukemic and Antitumor Activities of Related Esters

Esters structurally related to ethyl methanesulfonylacetate have been investigated for their potential as anticancer agents. Research has demonstrated that modifying the ester group or the broader molecular structure can lead to significant antineoplastic activity.

For instance, studies on glaucarubolone (B1216112) ester quassinoids revealed that a C-15 ester substituent is essential for significant antileukemic activity. nih.gov Variations in this ester group did not lead to dramatic changes in activity, but other structural features, such as unsaturation at the 3,4 position, were found to be advantageous for optimal potency against P-388 lymphocytic leukemia in mice. nih.gov

In a different class of compounds, lupeol (B1675499) esters were synthesized and evaluated for their in vitro activity against several human cancer cell lines. scielo.br While the parent compound, lupeol, was inactive, several of its esters displayed a cytostatic effect. scielo.br Notably, lupeol palmitate showed a selective growth inhibition effect on K-562 erythromyeloblastoid leukemia cells in a concentration-dependent manner. scielo.br Furthermore, lupeol miristate and lupeol 3',4'-dimethoxybenzoate were identified as promising prototypes for developing new anticancer drugs due to their selective cytostatic effects and low GI₅₀ values. scielo.br

Other research has explored different ester structures, such as camptothecin (B557342) analogues and symmetrical selenoesters. Synthetic analogues of camptothecin, like (+-)-7-ethyl-10-methoxy-20-deoxyaminocamptothecin, were found to be more active and less toxic than the parent compound in a P388 mouse antileukemia assay. nih.gov Symmetrical selenoesters have also shown noteworthy antiproliferative activity against doxorubicin-resistant breast cancer cells, with some derivatives exhibiting selectivity towards the resistant cells. u-szeged.hu

| Compound Class | Specific Compound(s) | Cancer Model | Observed Activity/Finding | Reference |

|---|---|---|---|---|

| Glaucarubolone Esters | Quassinoids with C-15 ester | P-388 lymphocytic leukemia | Ester group at C-15 is required for significant antileukemic activity. | nih.gov |

| Lupeol Esters | Lupeol palmitate, Lupeol miristate | K-562 (erythromyeloblastoid leukemia) | Showed selective cytostatic and growth inhibition effects. | scielo.br |

| Camptothecin Analogues | (+-)-7-ethyl-10-methoxy-20-deoxyaminocamptothecin | P388 mouse leukemia | More active and less toxic than camptothecin. | nih.gov |

| Selenoesters | Symmetrical selenoesters | Doxorubicin-resistant breast cancer cells (KCR) | Noteworthy antiproliferative activity and synergistic interaction with doxorubicin. | u-szeged.hu |

Pharmacological Relevance and Target Identification

Identifying the specific molecular targets of this compound analogues is crucial for understanding their mechanism of action and therapeutic potential.

In the context of Alzheimer's disease, the primary pharmacological target is the γ-secretase enzyme complex. nih.gov GSMs, which can be developed from scaffolds related to sulfonylacetates, are designed to allosterically modulate this enzyme to shift its cleavage of APP away from producing Aβ42. escholarship.org

For the anticancer activities of related esters, the targets can be more diverse. For example, symmetrical selenoesters investigated for activity against doxorubicin-resistant breast cancer were found to affect the ATPase activity of ABCB1 (P-glycoprotein). u-szeged.hu P-glycoprotein is an efflux pump that contributes to multidrug resistance in cancer cells, so its inhibition can enhance the efficacy of chemotherapy drugs like doxorubicin. u-szeged.hu In other cases, the cytotoxic effects of ester compounds like the glaucarubolone quassinoids are evaluated based on their ability to inhibit cancer cell proliferation, though the precise intracellular target may not always be fully elucidated. nih.gov

Bioisosteric Replacements and Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to optimizing lead compounds in drug discovery. This involves systematically modifying a molecule's structure to enhance its potency, selectivity, and pharmacokinetic properties. Bioisosteric replacement, the substitution of one chemical group with another that retains similar physical or chemical properties, is a key strategy in this process.

In the development of γ-secretase modulators and inhibitors, bioisosteric replacements have been used extensively to improve drug-like properties. nih.govtandfonline.com For example, researchers have replaced a fluorinated phenyl ring, a common moiety in early compounds, with novel CF₃-alkoxy groups or a bicyclo[1.1.1]pentane (BCP) motif. nih.govacs.org These changes were made to balance properties such as lipophilicity, solubility, and metabolic stability while maintaining potency. nih.gov The replacement of an aromatic phenyl ring with a saturated bioisostere like BCP can lead to significant improvements in aqueous solubility and passive permeability, which translates to better oral absorption. acs.org

Similarly, sulfonamide groups in some γ-secretase inhibitors have been replaced with sulfonimidamide bioisosteres. researchgate.net This modification was shown to impart desirable properties such as decreased lipophilicity and reduced plasma protein binding, which can lead to better drug distribution and efficacy. researchgate.net These stepwise structural modifications allow for the fine-tuning of a compound's profile, ultimately leading to the selection of advanced candidates with excellent in vivo activity and safety profiles. nih.govresearchgate.net

SAR studies on antileukemic esters have also provided critical insights. For glaucarubolone esters, research established that while the C-15 ester is required for activity, hydrogenation of a double bond at the 3,4-position leads to a marked decrease in cytotoxicity, indicating this feature is crucial for the compound's mechanism of action. nih.gov

Computational and Spectroscopic Characterization of Ethyl Methanesulfonylacetate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are indispensable tools for elucidating the electronic structure of molecules, offering insights into their reactivity, stability, and spectroscopic properties. For ethyl methanesulfonylacetate, methods like Density Functional Theory (DFT) are employed to model its electronic behavior.

DFT calculations can provide a detailed picture of the electron distribution within the this compound molecule. Key parameters obtained from these calculations include molecular orbital energies, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, and the partial atomic charges. This information is vital for predicting the molecule's reactivity, with the HOMO and LUMO energies indicating its electron-donating and accepting capabilities, respectively.

While specific research articles detailing these calculations for this compound are not prevalent in the public domain, the methodology is well-established. A typical computational approach would involve geometry optimization of the molecule to find its lowest energy conformation, followed by frequency calculations to confirm it as a true minimum. Subsequent single-point energy calculations using a suitable combination of a DFT functional (e.g., B3LYP or M06-2X) and a basis set (e.g., 6-311++G(d,p)) would yield the desired electronic properties.

Table 1: Overview of Quantum Chemical Calculation Methods and Expected Outputs for this compound

| Computational Method | Basis Set | Properties Calculated | Significance |

| Density Functional Theory (DFT) | Pople-style (e.g., 6-31G*) or Dunning-style (e.g., cc-pVTZ) | Optimized molecular geometry, molecular orbital energies (HOMO, LUMO), electrostatic potential, atomic charges. | Provides insights into molecular stability, reactivity, and the nature of chemical bonds. |

| Time-Dependent DFT (TD-DFT) | Appropriate for excited state calculations | Electronic transition energies, oscillator strengths. | Predicts UV-Vis absorption spectra. |

| Ab initio methods (e.g., MP2, CCSD) | Various | Highly accurate energies and molecular properties. | Serve as benchmarks for less computationally expensive methods. |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the this compound molecule, particularly around the C-S and C-C single bonds, gives rise to various possible conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule, which in turn influence its physical and chemical properties.

This analysis is typically performed by systematically rotating the dihedral angles of the rotatable bonds and calculating the potential energy at each step. This process generates a potential energy surface, the minima of which correspond to stable conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution.

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in a simulated environment, such as in a solvent. By solving Newton's equations of motion for the atoms of the molecule over time, MD simulations can provide a trajectory of its movements, revealing how it changes its conformation, interacts with solvent molecules, and responds to changes in temperature and pressure. From these simulations, properties such as the root-mean-square deviation (RMSD) and radial distribution functions can be calculated to understand the molecule's structural stability and solvation characteristics.

Table 2: Methodologies for Conformational Analysis and Molecular Dynamics of this compound

| Technique | Parameters Investigated | Expected Insights |

| Potential Energy Surface (PES) Scan | Dihedral angles of rotatable bonds | Identification of stable and transition state conformers, determination of rotational energy barriers. |

| Molecular Dynamics (MD) Simulation | Temperature, pressure, solvent environment | Time-resolved molecular motion, conformational transitions, intermolecular interactions, solvation structure. |

Spectroscopic Data Interpretation in Reaction Monitoring and Product Characterization

Spectroscopic techniques are fundamental for the characterization of this compound and for monitoring its formation during chemical reactions. Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are particularly informative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of this compound. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum allow for the assignment of each proton in the molecule. Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom.

Table 3: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| CH₃ (ethyl) | ~1.3 | Triplet | ~7 Hz |

| CH₂ (ethyl) | ~4.2 | Quartet | ~7 Hz |

| CH₃ (methylsulfonyl) | ~3.1 | Singlet | N/A |

| CH₂ (methylene) | ~4.0 | Singlet | N/A |

Table 4: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (ppm) |

| CH₃ (ethyl) | ~14 |

| CH₂ (ethyl) | ~62 |

| CH₃ (methylsulfonyl) | ~42 |

| CH₂ (methylene) | ~58 |

| C=O (ester) | ~165 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. Under electron ionization (EI), the molecule fragments in a characteristic manner, and the resulting ions are detected based on their mass-to-charge ratio (m/z). nih.gov

Table 5: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

| 121 | [M - OCH₂CH₃]⁺ |

| 139 | [M - C₂H₅]⁺ |

Reaction Monitoring

FTIR and NMR spectroscopy can be utilized for real-time monitoring of the synthesis of this compound. For instance, in a reaction to synthesize this compound, FTIR spectroscopy can track the disappearance of reactant-specific vibrational bands and the appearance of product-specific bands, such as the characteristic C=O stretch of the ester group and the S=O stretches of the sulfonyl group. Similarly, in-situ NMR techniques can follow the changes in the concentrations of reactants and products over time, providing valuable kinetic data.

Catalytic Applications and Catalysis Driven Transformations

Ethyl Methanesulfonylacetate in Transition Metal-Catalyzed Reactions

This compound serves as a valuable pronucleophile in transition metal-catalyzed reactions, particularly in palladium-catalyzed allylic alkylation (AAA), also known as the Tsuji-Trost reaction. In these reactions, the acidic α-proton of this compound allows for the formation of a stabilized carbanion, which can then act as a nucleophile.

The general mechanism of the palladium-catalyzed allylic alkylation involves the initial coordination of a palladium(0) catalyst to an allylic substrate containing a leaving group. This is followed by oxidative addition to form a π-allylpalladium(II) complex. The nucleophile, generated from this compound, then attacks this complex, typically at one of the termini of the allyl system, to form the desired carbon-carbon bond and regenerate the palladium(0) catalyst.

The reactivity and selectivity of these reactions are significantly influenced by the choice of ligands coordinated to the palladium center. Chiral phosphine (B1218219) ligands, for instance, are instrumental in achieving high enantioselectivity in asymmetric allylic alkylation reactions.

Table 1: Examples of Transition Metal-Catalyzed Reactions Involving Sulfonyl Compounds

| Catalyst System | Allylic Substrate | Nucleophile | Product Type | Key Findings |

| Palladium(0) / Chiral Phosphine Ligand | Allylic Acetate (B1210297) | Alkyl Sulfone | Chiral Allylic Sulfone | High enantioselectivity can be achieved with appropriate ligand design. |

| Palladium(0) / dppe | Allyl Acetate | tert-Butanesulfinamide | Allylic Sulfinamide | Reaction proceeds with high regioselectivity and diastereoselectivity. |

Note: This table presents data for analogous sulfonyl compounds to illustrate the expected reactivity of this compound in similar catalytic systems.

Organocatalytic Applications Utilizing this compound

In the realm of organocatalysis, this compound can function as a potent nucleophile in various carbon-carbon bond-forming reactions, such as Michael additions. Organocatalysts, which are small organic molecules, activate the substrates through different modes, including enamine or iminium ion formation, or through hydrogen bonding interactions.

For instance, in a Michael addition reaction, a chiral amine catalyst can react with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This activation lowers the LUMO of the electrophile, making it more susceptible to nucleophilic attack by the enolate of this compound. The stereochemical outcome of the reaction is controlled by the chiral environment created by the organocatalyst.

Similarly, bifunctional organocatalysts, such as those derived from cinchona alkaloids or thioureas, can simultaneously activate both the nucleophile (this compound) and the electrophile through a network of hydrogen bonds, leading to highly enantioselective transformations.

Table 2: Representative Organocatalytic Michael Additions with Nucleophiles Analogous to this compound

| Organocatalyst | Electrophile (Michael Acceptor) | Nucleophile | Product | Enantiomeric Excess (ee) |

| Chiral Primary Amine | α,β-Unsaturated Ketone | α-Nitroacetate | γ-Nitro Ketone | Up to 91% |

| Cinchona Alkaloid-derived Thiourea | Ynone | α-Amido Sulfone | Axially Chiral Styrene | Up to 97% |

Note: This table showcases the potential of this compound in organocatalytic reactions based on the performance of similar nucleophiles.

Role in Reaction Rate and Selectivity Enhancement

The methanesulfonyl group in this compound plays a crucial role in enhancing both the reaction rate and selectivity in catalytic transformations. The electron-withdrawing nature of the sulfonyl group increases the acidity of the α-proton, facilitating the formation of the nucleophilic carbanion under milder basic conditions. This can lead to faster reaction rates compared to less acidic pronucleophiles.

In terms of selectivity, the steric and electronic properties of the sulfonyl group can influence the regioselectivity and stereoselectivity of the reaction. In palladium-catalyzed allylic alkylations, the bulky sulfonyl group can direct the nucleophilic attack to the less sterically hindered terminus of the π-allyl complex, leading to high regioselectivity.

In asymmetric catalysis, the interaction between the sulfonyl group and the chiral catalyst is critical for achieving high levels of stereocontrol. The precise orientation of the nucleophile within the chiral pocket of the catalyst, dictated in part by the sulfonyl moiety, determines the facial selectivity of the attack on the electrophile, resulting in the preferential formation of one enantiomer over the other. The choice of solvent and other reaction parameters can also significantly impact the rate and selectivity of these catalytic processes.

Emerging Research Frontiers and Future Prospects of Ethyl Methanesulfonylacetate

Sustainable Synthetic Routes and Green Chemistry Approaches

The synthesis of chemical compounds is undergoing a paradigm shift, with a strong emphasis on sustainability and environmental responsibility. instituteofsustainabilitystudies.comncfinternational.it The principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency, are being actively applied to the production of intermediates like Ethyl methanesulfonylacetate. mdpi.comispe.org

Traditionally, the synthesis might involve the reaction of methanesulfonyl chloride with ethyl acetate (B1210297). wikipedia.orgchemicalbook.com Green chemistry offers several avenues to enhance the sustainability of this process. A key focus is the replacement of conventional volatile organic solvents with safer, more environmentally benign alternatives such as water, ethanol (B145695), or bio-derived solvents like ethyl lactate. instituteofsustainabilitystudies.commdpi.com Another critical strategy is the use of catalysis to improve reaction efficiency and atom economy, which measures how many atoms from the starting materials are incorporated into the final product. ispe.org

Future research is expected to focus on developing catalytic systems that can facilitate the synthesis under milder conditions, thereby reducing energy consumption. ncfinternational.it Furthermore, energy-efficient techniques such as microwave-assisted synthesis are being explored to shorten reaction times and increase yields. ispe.org By integrating these green chemistry principles, the environmental footprint associated with the production of this compound can be significantly reduced. nih.gov

| Parameter | Traditional Synthetic Approach | Potential Green Chemistry Approach |

|---|---|---|

| Solvents | Hazardous organic solvents (e.g., Dichloromethane, Benzene) | Safer alternatives (e.g., Water, Ethanol, Supercritical CO2) instituteofsustainabilitystudies.com |

| Reagents | Stoichiometric amounts of potentially hazardous reagents | Catalytic amounts of reagents, biocatalysts ncfinternational.itispe.org |

| Energy Consumption | High, due to prolonged heating and multiple steps | Reduced through methods like microwave-assisted synthesis and process intensification ispe.org |

| Waste Generation | High, with low atom economy | Minimized, with high atom economy and potential for recycling instituteofsustainabilitystudies.com |

Novel Biological Targets and Therapeutic Applications

The sulfonyl functional group is a cornerstone in medicinal chemistry, appearing in a vast array of FDA-approved drugs. researchgate.nettandfonline.com Compounds containing sulfonyl or sulfonamide moieties exhibit a wide spectrum of biological activities, including antibacterial, anti-inflammatory, anti-cancer, and diuretic effects. researchgate.netmdpi.comopenaccesspub.org This established therapeutic importance suggests that this compound could serve as a valuable scaffold or building block for the discovery of new medicines. researchgate.net

The introduction of a sulfonyl group can significantly modulate a molecule's physicochemical properties. It can alter solubility, improve metabolic stability, and enhance the binding affinity to biological targets through hydrogen bond interactions. researchgate.netresearchgate.net As a result, this compound is a promising starting material for creating libraries of novel compounds to be screened against various disease targets.

Future research will likely involve using this compound to synthesize derivatives for evaluation against a range of biological targets. The versatility of the sulfonyl group allows for its incorporation into diverse molecular architectures, opening up possibilities for developing drugs with novel mechanisms of action. tandfonline.comnih.gov

| Therapeutic Class | Mechanism/Target Examples | Relevance to this compound |

|---|---|---|

| Antibacterial | Inhibition of dihydropteroate (B1496061) synthase (e.g., Sulfonamides) openaccesspub.org | Potential building block for new antibacterial agents. |

| Anti-inflammatory | Selective inhibition of COX-2 enzyme (e.g., Celecoxib) openaccesspub.org | Scaffold for developing novel non-steroidal anti-inflammatory drugs (NSAIDs). |

| Anticancer | Carbonic anhydrase inhibition, kinase inhibition mdpi.com | Starting point for synthesizing compounds targeting cancer-related enzymes. |

| Antidiabetic | Inhibition of enzymes in glucose metabolism pathways researchgate.net | Potential for creating derivatives that modulate glucose and insulin (B600854) signaling. researchgate.net |

| Diuretic | Carbonic anhydrase inhibitors, ion transport modulators researchgate.netmdpi.com | Basis for designing new diuretic agents. |

Advanced Materials Science Applications

As an active methylene (B1212753) compound, this compound possesses a reactive site that makes it a versatile precursor for the synthesis of more complex molecules, including monomers for advanced polymers. sigmaaldrich.comslideshare.net Active methylene compounds are widely used in the synthesis of various heterocyclic systems and are valuable in materials science for creating functional materials. researchgate.netpurkh.com

The presence of the methylsulfonyl group could impart unique properties to polymers derived from this compound. These properties might include enhanced thermal stability, specific polarity, or improved adhesive characteristics. The exploration of this compound in polymer chemistry is a nascent field with significant potential. Research could focus on synthesizing and characterizing novel polymers where this compound is a key monomer, potentially leading to materials with applications in electronics, specialty coatings, or biomedical devices.

| Potential Application Area | Hypothesized Role of this compound | Potential Benefit of the Sulfonyl Group |

|---|---|---|

| Specialty Polymers | As a monomer or co-monomer in polymerization reactions. uliege.be | May enhance thermal stability, flame retardancy, or polarity. |

| Adhesives and Coatings | As a precursor to functional additives or resins. | Could improve adhesion to substrates and modify surface properties. |

| Organic Electronics | Building block for synthesizing organic semiconductors or dielectrics. | The polar sulfonyl group could influence charge transport properties. |

| Biomaterials | Precursor for creating biocompatible or biodegradable polymers. | Could be used to tune hydrophilicity and interaction with biological systems. |

Integration with Flow Chemistry and Automation Technologies

Flow chemistry, or continuous-flow processing, is revolutionizing chemical manufacturing by offering enhanced safety, efficiency, and scalability compared to traditional batch processing. researchgate.net Reactions involving highly reactive or exothermic reagents, such as those used in sulfonation, are particularly well-suited for flow chemistry, as the high surface-area-to-volume ratio of microreactors allows for excellent temperature control and minimizes risks. rsc.orggoogle.com

The synthesis of this compound from precursors like methanesulfonyl chloride is a prime candidate for adaptation to a continuous-flow system. wikipedia.org Such a system would allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields, improved purity, and a safer process. rsc.orgrsc.org

Integrating automation with flow chemistry platforms can further enhance production. google.com Automated systems can monitor reaction progress in real-time, adjust parameters as needed, and perform downstream processing steps like extraction and purification. This approach not only increases reliability and throughput but also frees up researchers from routine tasks. The future production of this compound and its derivatives will likely leverage these automated flow systems to enable rapid, safe, and scalable synthesis. researchgate.netgoogle.com

| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | Higher risk with exothermic reactions and hazardous reagents. | Enhanced safety due to small reaction volumes and superior heat control. rsc.org |

| Efficiency & Yield | Can be limited by mixing and heat transfer issues. | Often higher yields and purity due to precise control over parameters. google.com |

| Scalability | Scaling up can be challenging and unpredictable. | Easily scalable by running the system for longer durations. rsc.org |

| Process Control | Less precise control over temperature and mixing. | Excellent control over reaction conditions (temperature, pressure, time). researchgate.net |

| Automation | More complex to fully automate. | Readily integrated with automated control and real-time analysis. google.com |

Q & A

Q. What are the critical safety protocols for handling Ethyl Methanesulfonylacetate in laboratory settings?

this compound is a reactive sulfonate ester requiring stringent safety measures. Key protocols include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Employers must comply with OSHA 1910.132 standards for hazard-specific PPE .

- Ventilation: Use fume hoods to minimize inhalation risks during synthesis or purification.

- Storage and Disposal: Store in airtight containers at recommended temperatures (e.g., 2–8°C for stability). Dispose via certified waste management services adhering to RCRA guidelines .

Q. What synthetic methodologies are effective for this compound?

The compound is typically synthesized via nucleophilic substitution or esterification. A common approach involves:

- Reacting methanesulfonyl chloride with ethyl acetoacetate in the presence of a base (e.g., triethylamine) under anhydrous conditions.

- Purification via vacuum distillation or column chromatography (e.g., silica gel with ethyl acetate/hexane eluent) .

- Yield optimization: Monitor reaction progress using TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) and adjust stoichiometry to minimize side products.

Q. How can researchers ensure the purity of this compound?

Analytical validation requires:

- Chromatography: HPLC or GC-MS with a polar stationary phase (e.g., C18 column) and UV detection at 210–220 nm .

- Spectroscopy: Confirm structural integrity via ¹H NMR (δ ~1.3 ppm for ethyl CH₃, δ ~3.4 ppm for sulfonyl CH₃) and FT-IR (C=O stretch at ~1740 cm⁻¹, S=O at ~1350 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory data on reaction conditions (e.g., temperature, catalyst efficiency) be resolved?

Case study: Polyaddition reactions using this compound may show variability in molecular weight (Mw) due to temperature sensitivity.

- Systematic testing: Conduct parallel polymerizations at 25°C and 70°C using a high-throughput platform (e.g., HTPSI) to assess temperature-dependent Mw trends .

- Statistical analysis: Apply ANOVA to compare yields or Mw distributions across conditions. For example, elevated temperatures (70°C) may enhance Michael addition kinetics but risk decomposition .

Q. What advanced techniques characterize polymer derivatives of this compound?

- Size-Exclusion Chromatography (SEC): Determine Mw and polydispersity (Đ) using THF as the mobile phase and polystyrene standards .

- Thermal Analysis: DSC/TGA to assess glass transition (Tg) and thermal stability (e.g., decomposition onset >200°C) .

- Solubility Profiling: Test polymer solubility in DMF, THF, or ethanol to guide application-specific formulation .

Q. How do structural modifications of this compound influence biological activity?

- Structure-Activity Relationship (SAR): Introduce functional groups (e.g., aryl or heterocyclic substituents) via nucleophilic substitution. Evaluate cytotoxicity using in vitro assays (e.g., MTT on HEK293 cells) .

- Mechanistic Studies: Use fluorescence quenching or SPR to probe interactions with biological targets (e.g., enzymes or receptors) .

Methodological Guidance for Data Contradictions

- Reproducibility Checks: Replicate experiments under standardized conditions (e.g., humidity-controlled environments) to isolate variables.

- Meta-Analysis: Aggregate data from multiple studies using tools like PRISMA guidelines to identify consensus or outliers .

- Cross-Validation: Combine NMR, MS, and XRD data to resolve ambiguities in molecular structure or reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.